4-{1-[(3,5-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine

ROMK inhibitor regioisomer SAR fluorine substitution

4-{1-[(3,5-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine (CAS 2640885-57-8) is a synthetic small molecule (MW 340.4 g/mol; molecular formula C₁₇H₂₂F₂N₂OS) belonging to the piperidine-3-carbonyl-thiomorpholine chemotype. This compound class has been explored extensively in the patent literature as inhibitors of the Renal Outer Medullary Potassium (ROMK, Kir1.1) channel, a target of interest for novel diuretic and antihypertensive therapies.

Molecular Formula C17H22F2N2OS
Molecular Weight 340.4 g/mol
CAS No. 2640885-57-8
Cat. No. B6474413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{1-[(3,5-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine
CAS2640885-57-8
Molecular FormulaC17H22F2N2OS
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CC(=CC(=C2)F)F)C(=O)N3CCSCC3
InChIInChI=1S/C17H22F2N2OS/c18-15-8-13(9-16(19)10-15)11-20-3-1-2-14(12-20)17(22)21-4-6-23-7-5-21/h8-10,14H,1-7,11-12H2
InChIKeyKBHGATUBGCDBSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{1-[(3,5-Difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine (CAS 2640885-57-8): Structural Identity and Compound-Class Context for Procurement Decisions


4-{1-[(3,5-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine (CAS 2640885-57-8) is a synthetic small molecule (MW 340.4 g/mol; molecular formula C₁₇H₂₂F₂N₂OS) belonging to the piperidine-3-carbonyl-thiomorpholine chemotype [1]. This compound class has been explored extensively in the patent literature as inhibitors of the Renal Outer Medullary Potassium (ROMK, Kir1.1) channel, a target of interest for novel diuretic and antihypertensive therapies [2]. The defining structural feature of this specific compound is the 3,5-difluoro substitution on the benzyl group, a regioisomeric arrangement that distinguishes it from numerous closely related analogs bearing 2,4-difluoro, 3,4-difluoro, 3-trifluoromethyl, 3-chloro, or 4-methyl benzyl substituents . No peer-reviewed primary research publications or regulatory filings with quantitative biological data for this exact compound were identified in major public databases (PubMed, ChEMBL, BindingDB, PubChem BioAssay) as of the search date.

Why Generic Substitution Is Not Advisable for 4-{1-[(3,5-Difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine in ROMK-Targeted Research


Within the piperidine-3-carbonyl-thiomorpholine chemotype, even subtle changes in the benzyl substitution pattern can produce dramatic shifts in ROMK channel inhibitory potency. Patent data from the ROMK inhibitor series demonstrates that the position and electronic character of phenyl ring substituents directly modulate IC₅₀ values by over two orders of magnitude across closely related analogs [1]. For instance, compounds within US9073882B2 exhibit IC₅₀ values ranging from sub-nanomolar to >10 µM depending solely on aryl substitution topology [1]. The 3,5-difluoro substitution pattern presents a unique combination of meta-fluorine electron-withdrawing effects and a distinctive electrostatic surface that cannot be replicated by the 3,4-difluoro, 2,4-difluoro, or mono-fluoro regioisomers [2]. Consequently, interchanging this compound with a regioisomeric or heteroaryl analog without confirmatory head-to-head testing introduces unacceptable risk of altered target engagement, selectivity profile, and downstream pharmacological readout [2].

Quantitative Differentiation Evidence: 4-{1-[(3,5-Difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine vs. Closest Structural Analogs


Regioisomeric Differentiation: 3,5-Difluoro vs. 3,4-Difluoro vs. 2,4-Difluoro Benzyl Substitution in Piperidine-Thiomorpholine ROMK Chemotype

The three regioisomeric difluorobenzyl analogs—3,5-difluoro (target compound), 3,4-difluoro (CAS 2640965-64-4), and 2,4-difluoro (CAS 2877717-96-7)—share identical molecular formula (C₁₇H₂₂F₂N₂OS, MW 340.4) but differ exclusively in fluorine placement on the benzyl ring . In the broader ROMK inhibitor patent series (US9073882B2), fluorine position on the aryl ring is a critical determinant of IC₅₀, with meta-substituted fluoro analogs consistently demonstrating distinct potency ranks from ortho- or para-substituted counterparts [1]. The 3,5-difluoro configuration generates a symmetric electron-withdrawing field that is fundamentally different from the asymmetric dipole of 3,4-difluoro or the ortho-effect of 2,4-difluoro, which can influence both the basicity of the piperidine nitrogen (pKa shift) and the geometry of the binding pose within the ROMK channel pore [1]. Direct comparative IC₅₀ data for these three regioisomers in the same assay has not been publicly reported; this evidence gap should be closed by the procuring laboratory before assuming equipotency.

ROMK inhibitor regioisomer SAR fluorine substitution potassium channel

Predicted Physicochemical Differentiation: 3,5-Difluoro vs. 3-Trifluoromethyl Benzyl Analog in Piperidine-Thiomorpholine Series

The 3-trifluoromethyl analog (CAS 2640836-74-2, PubChem CID 155800830) is a structurally proximal comparator differing only in the replacement of two meta-fluorines with a single meta-trifluoromethyl group [1]. PubChem-computed XLogP3 for the 3-CF₃ analog is 3.0, reflecting the higher lipophilicity of the –CF₃ group versus the –F substituents of the target compound [1]. Although the exact XLogP3 for the 3,5-difluoro compound is not independently deposited, the difference in calculated logP between –CF₃ and –F analogs in this scaffold is expected to alter membrane permeability, plasma protein binding, and CYP-mediated oxidative metabolism [2]. The 3,5-difluoro compound lacks hydrogen bond donors (HBD = 0) and possesses 3 rotatable bonds, identical to the 3-CF₃ analog, but the reduced lipophilicity may confer superior aqueous solubility and a more favorable in vitro ADME profile for biochemical and cell-based assays [2].

lipophilicity metabolic stability logP fluorine chemistry

Class-Level Differentiation: Piperidine-3-Carbonyl-Thiomorpholine Scaffold vs. Alternative ROMK Chemotypes (Spirocyclic Piperidine-Piperidine Series)

The piperidine-3-carbonyl-thiomorpholine scaffold represents one of two major chemotypic series explored in the Merck ROMK inhibitor patent portfolio, the other being the spirocyclic 6,6-piperidine-piperidine series exemplified in US9073882B2 and related filings [1]. BindingDB-curated data for the most potent ROMK inhibitors from the spirocyclic piperidine-piperidine series show IC₅₀ values as low as 2.8–8.4 nM in electrophysiology and thallium flux assays, establishing a performance benchmark for the target channel [2]. The thiomorpholine-containing series offers distinct advantages: the sulfur atom introduces additional vectors for polar interaction and oxidative metabolism (sulfoxide/sulfone formation), and the amide carbonyl provides a hydrogen bond acceptor not present in the spirocyclic series [1]. Direct potency data for this specific compound against ROMK is not publicly available; the procuring team should commission a head-to-head thallium flux assay against a spirocyclic benchmark compound to quantify differentiation.

ROMK Kir1.1 scaffold hopping ion channel inhibitor diuretic

Vendor Catalog-Level Differentiation: 3,5-Difluoro vs. 4-Methyl and 3-Chloro Benzyl Analogs in the Piperidine-3-Carbonyl-Thiomorpholine Series

Within the commercially available piperidine-3-carbonyl-thiomorpholine library, the 3,5-difluoro analog occupies a unique position at the intersection of moderate lipophilicity and dual halogen substitution. The 4-methylphenyl analog (CAS 2640962-09-8, MW 318.5) is more lipophilic (XLogP3 ≈ 3.5) and lacks the electron-withdrawing character and potential halogen-bonding interactions provided by fluorine . Conversely, the 3-chlorophenyl analog (CAS 2640976-89-0) introduces a larger, more polarizable halogen (Cl) with distinct steric and electronic properties versus fluorine . The 3,5-difluoro substitution pattern provides a symmetric meta-electron-withdrawing effect without the steric bulk of chlorine or the increased logP of methyl, potentially offering a differentiated selectivity and pharmacokinetic profile [1]. The compound is listed in the ZINC15 database (ZINC378227174) as part of a commercially available screening collection, indicating its accessibility for high-throughput screening campaigns [2].

chemical library SAR exploration halogen bonding fragment-based screening

Recommended Application Scenarios for 4-{1-[(3,5-Difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine Based on Available Evidence


ROMK (Kir1.1) Potassium Channel Inhibitor Screening in Cardiovascular Drug Discovery

This compound is most appropriately deployed as a screening candidate in ROMK inhibitor programs targeting novel diuretic and antihypertensive mechanisms. The piperidine-3-carbonyl-thiomorpholine scaffold is explicitly claimed in the Merck ROMK patent portfolio (US9073882B2 and continuations), and the 3,5-difluoro substitution represents an underexplored regioisomer within this chemotype [1]. Recommended assay cascade: (1) thallium flux primary screen in HEK293-hKir1.1 cells, with a spirocyclic benchmark compound (e.g., BDBM194954, IC₅₀ = 2.8 nM) as positive control [2]; (2) whole-cell patch clamp electrophysiology for hit confirmation and mechanism-of-action determination; (3) counter-screening against hERG (KV11.1) to assess cardiac safety liability, a key differentiator in ROMK programs [2].

Fluorine Substitution SAR Studies: Mapping the Impact of Benzyl Regioisomerism on ROMK Pharmacology

The 3,5-difluoro compound fills a specific gap in a rationally designed library of regioisomeric difluorobenzyl analogs. A systematic comparison with the 3,4-difluoro (CAS 2640965-64-4) and 2,4-difluoro (CAS 2877717-96-7) regioisomers, tested in parallel under identical assay conditions, would generate high-value SAR data to guide lead optimization [1]. The symmetric meta-fluorination pattern offers a unique electrostatic potential surface that may translate into differentiated selectivity against related inward rectifier potassium channels (Kir2.x, Kir3.x, Kir6.x) [2]. Procurement of all three regioisomers simultaneously is recommended to enable rigorous head-to-head pharmacological profiling.

Chemical Probe Development for Ion Channel Target Validation Studies

As a putative ROMK channel ligand from a well-characterized chemotype, this compound can serve as a starting point for chemical probe development, provided that confirmatory potency, selectivity, and cellular target engagement data are generated. The thiomorpholine sulfur atom offers a potential handle for metabolic soft-spot optimization (sulfoxide/sulfone formation) or for incorporation of a photoreactive crosslinking group for chemoproteomic target identification studies [1]. The absence of hydrogen bond donors (HBD = 0) and moderate predicted lipophilicity (estimated XLogP3 ≈ 2.0–2.5) suggest acceptable permeability for intracellular target access in cell-based assays [2].

Computational Chemistry and Molecular Docking: ROMK Channel Homology Model Validation

The 3,5-difluoro substitution pattern provides a useful test case for validating computational models of ROMK channel-ligand interactions. The symmetric meta-fluorine arrangement generates a well-defined electrostatic isosurface that can be compared with the 3,4-difluoro and 2,4-difluoro analogs in docking studies against ROMK homology models based on available Kir channel crystal structures [1]. Predicted binding poses can be experimentally tested through site-directed mutagenesis of pore-lining residues, and the compound's availability in the ZINC database (ZINC378227174) facilitates its inclusion in virtual screening libraries for prospective ligand discovery [2].

Quote Request

Request a Quote for 4-{1-[(3,5-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.